H-ALA-PRO-LEU-OH
Overview
Description
The compound H-ALA-PRO-LEU-OH is a tripeptide consisting of three amino acids: alanine, proline, and leucine. Tripeptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and roles in various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-ALA-PRO-LEU-OH can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide chain is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.
Deprotection and coupling: The amino group of alanine is deprotected, and the next amino acid, proline, is coupled to it using a coupling reagent such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Repetition: The deprotection and coupling steps are repeated for the third amino acid, leucine.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS allow for efficient and high-yield production of peptides. Additionally, green chemistry approaches are being explored to minimize the environmental impact of peptide synthesis by reducing solvent use and recycling reagents .
Chemical Reactions Analysis
Types of Reactions
H-ALA-PRO-LEU-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through peptide bond formation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Coupling reagents like HATU and bases like DIPEA are used for amino acid substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of cyclic peptides with disulfide bonds, while substitution can result in modified peptides with different amino acid sequences .
Scientific Research Applications
H-ALA-PRO-LEU-OH has several scientific research applications:
Chemistry: It is used as a model compound in peptide synthesis studies to develop and optimize synthetic methods.
Biology: The peptide is studied for its role in protein-protein interactions and its potential as a bioactive molecule.
Medicine: this compound and similar peptides are investigated for their therapeutic potential, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of H-ALA-PRO-LEU-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects. For example, this compound may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-ALA-GLY-LEU-OH: A tripeptide with glycine instead of proline.
H-ALA-PRO-VAL-OH: A tripeptide with valine instead of leucine.
H-GLY-PRO-LEU-OH: A tripeptide with glycine instead of alanine.
Uniqueness
H-ALA-PRO-LEU-OH is unique due to the presence of proline, which introduces a kink in the peptide chain, affecting its conformation and stability. This structural feature can influence the peptide’s biological activity and its interaction with molecular targets. Additionally, the combination of alanine, proline, and leucine provides a specific hydrophobic and steric environment that can be crucial for its function .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-8(2)7-10(14(20)21)16-12(18)11-5-4-6-17(11)13(19)9(3)15/h8-11H,4-7,15H2,1-3H3,(H,16,18)(H,20,21)/t9-,10-,11-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSGHMXEAZJJNF-DCAQKATOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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